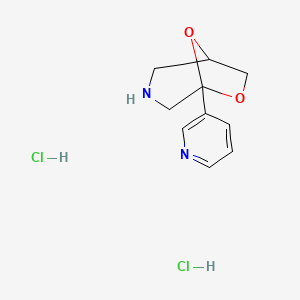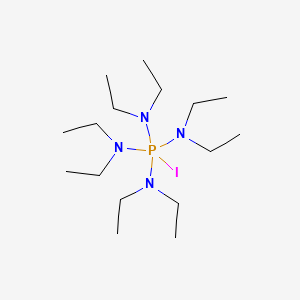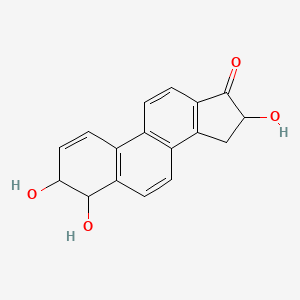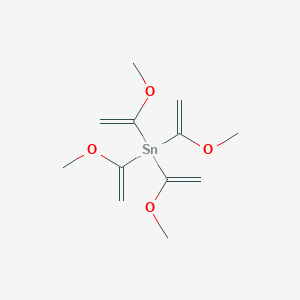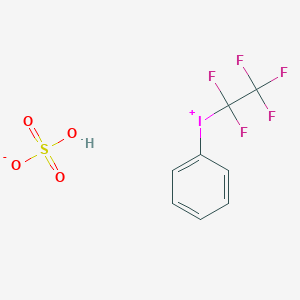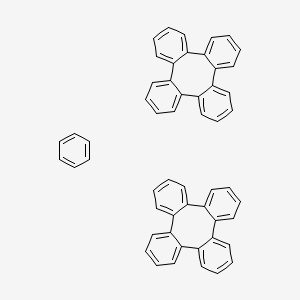
Benzene--tetraphenylene (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene–tetraphenylene (1/2) is a compound that belongs to the polycyclic aromatic group of compoundsannulene. This compound features a central cyclooctatetraene ring embedded within four benzene rings, forming a rigid, saddle-shaped framework
Preparation Methods
The synthesis of benzene–tetraphenylene (1/2) involves several methods:
Pyrolysis and Metal-Catalyzed Dimerization: This method involves the pyrolysis of biphenylenes followed by metal-catalyzed dimerization.
Diels–Alder Cycloaddition: Starting from cyclooctadienediyne, this method involves a Diels–Alder cycloaddition followed by deoxygenation.
Oxidative Coupling: This method uses dilithiobiphenyl derivatives and involves oxidative coupling reactions.
Copper-Assisted Coupling: The first synthesis of benzene–tetraphenylene (1/2) was reported via a copper-assisted coupling of a Grignard reagent.
Chemical Reactions Analysis
Benzene–tetraphenylene (1/2) undergoes various types of chemical reactions:
Substitution Reactions: These reactions involve the replacement of hydrogen atoms on the benzene rings with other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Cycloaddition Reactions: The Diels–Alder cycloaddition is a notable reaction involving benzene–tetraphenylene (1/2).
Scientific Research Applications
Benzene–tetraphenylene (1/2) has a wide range of applications in scientific research:
Asymmetric Catalysis: The compound and its derivatives are used as chiral ligands in asymmetric catalysis.
Liquid Crystalline Materials: Due to its rigid structure, benzene–tetraphenylene (1/2) is used in the development of liquid crystalline materials.
Molecular Devices: The unique geometric characteristics of the compound make it suitable for use in molecular devices.
Organic Light-Emitting Diodes (OLEDs): Benzene–tetraphenylene (1/2) is used in the development of OLEDs due to its promising chiral properties.
Mechanism of Action
The mechanism of action of benzene–tetraphenylene (1/2) involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic aromatic substitution reactions, where a nucleophile adds to the aromatic ring followed by the loss of a leaving group.
Electrophilic Aromatic Substitution: This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton.
Comparison with Similar Compounds
Benzene–tetraphenylene (1/2) can be compared with other similar compounds such as:
Tetrabenzocyclooctatetraene: This compound shares a similar structure but differs in its geometric properties.
Biphenyl and Biphenylene: These compounds are simpler aromatic hydrocarbons that serve as precursors in the synthesis of benzene–tetraphenylene (1/2).
Phenyl and Benzyl Groups: These groups are commonly found in aromatic compounds and share some structural similarities with benzene–tetraphenylene (1/2).
Properties
CAS No. |
83179-20-8 |
|---|---|
Molecular Formula |
C54H38 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
benzene;tetraphenylene |
InChI |
InChI=1S/2C24H16.C6H6/c2*1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22;1-2-4-6-5-3-1/h2*1-16H;1-6H |
InChI Key |
NJFHPWDIXVZGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25.C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)


